molecular formula C15H13FO5S B565166 Flurbiprofen Sulfate CAS No. 1159977-37-3

Flurbiprofen Sulfate

Número de catálogo: B565166
Número CAS: 1159977-37-3
Peso molecular: 324.322
Clave InChI: MTGSLULZVAGEDI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain or inflammation caused by osteoarthritis or rheumatoid arthritis . It is a member of the phenylalkanoic acid derivative family of NSAIDs . It is primarily indicated as a pre-operative anti-miotic (in an ophthalmic solution) as well as orally for arthritis or dental pain .


Synthesis Analysis

An efficient method for the synthesis of (S)-flurbiprofen has been reported, which involves the preparation of 1 from 4-bromo-2-fluorobiphenyl . This method achieves a good overall yield (20%) and high enantioselectivity (96%) .


Molecular Structure Analysis

Flurbiprofen has a molecular formula of C15H13FO2 . The IUPAC name is 2-(3-fluoro-4-phenylphenyl)propanoic acid . The InChI is 1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) .


Chemical Reactions Analysis

Flurbiprofen may decrease the excretion rate of Chromous sulfate which could result in a higher serum level . It has also been used in the quantification of flurbiprofen in rat plasma .


Physical and Chemical Properties Analysis

Flurbiprofen has a molecular weight of 244.26 g/mol . It is a fluorobiphenyl and a monocarboxylic acid . It is functionally related to a propionic acid . It derives from a hydride of a biphenyl .

Aplicaciones Científicas De Investigación

Flurbiprofen Sulfate: Aplicaciones de investigación científica

Síntesis de nuevos derivados: Flurbiprofen se ha utilizado como punto de partida para la síntesis de nuevos compuestos amida, particularmente cuando se combina con varias 2-fenetilaminas sustituidas. Estos nuevos derivados han mostrado una menor toxicidad en comparación con el flurbiprofen estándar, lo que podría conducir a rutas de administración más seguras y opciones terapéuticas .

Estudios de comportamiento enantiomérico: El comportamiento de las muestras escalemicas de flurbiprofen es significativo en la investigación clínica. Aunque se dispensa como un racemato, el enantiómero R del flurbiprofen se ha investigado para aplicaciones clínicas específicas, lo que indica un potencial para el uso terapéutico dirigido .

Desarrollo de métodos analíticos: Se ha desarrollado un método sensible de UPLC-MS/MS para la cuantificación de flurbiprofen en plasma de rata. Este método ofrece alta sensibilidad y tiempo de retención corto, lo cual es crucial para los estudios farmacocinéticos y el control de medicamentos .

Formulación de nanopartículas: Flurbiprofen se ha formulado en nanopartículas para mejorar su eficacia terapéutica en el tratamiento de la inflamación, la migraña, las enfermedades reumáticas, el dolor de garganta y la dismenorrea primaria. Este enfoque tiene como objetivo mejorar la administración de fármacos y reducir los efectos secundarios sistémicos .

Composiciones farmacéuticas: Las solicitudes de patente revelan formulaciones de flurbiprofen con otros ingredientes activos para crear composiciones farmacéuticas que podrían ofrecer efectos terapéuticos mejorados o nuevas opciones de tratamiento .

Mejora de la dispersión sólida: La investigación se ha centrado en mejorar la solubilidad y la disolución del flurbiprofen, que es poco soluble en agua, formulándolo en dispersiones sólidas utilizando varios polímeros hidrofílicos como portadores. Esto podría mejorar la absorción y la eficacia del fármaco .

Mecanismo De Acción

Target of Action

Flurbiprofen Sulfate, a nonsteroidal anti-inflammatory agent (NSAIA), primarily targets the cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

This compound exerts its therapeutic effects by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, thereby reducing the production of prostaglandins . As a result, the inflammatory response is mitigated, leading to relief from symptoms such as pain and fever .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) . This disruption in the pathway leads to a decrease in the production of prostaglandins, which are involved in mediating inflammation, pain, and fever . Additionally, it has been suggested that this compound may mediate neuroprotection against cerebral ischemia/reperfusion injury via the Akt/GSK-3β pathway .

Pharmacokinetics

This compound exhibits rapid absorption and a drug disappearance half-life that is independent of the oral dose . The elimination of the intact drug from the peripheral circulation is biphasic and rapid . Following a single oral dose of 100 mg of Flurbiprofen, drug bioavailability is equivalent using regimens of four 25-mg tablets, two 50-mg tablets, or one 100-mg tablet once daily . It is primarily metabolized in the liver via CYP2C9, with the major metabolite being 4-hydroxy-flurbiprofen, which is inactive . Over 99% of the drug is bound to plasma proteins, primarily albumin .

Result of Action

The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation, pain, and fever . This makes it effective for the symptomatic treatment of conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . It may also be used to treat pain associated with dysmenorrhea and mild to moderate pain accompanied by inflammation (e.g., bursitis, tendonitis, soft tissue trauma) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to interactions that may alter its efficacy and safety profile . Additionally, patient-specific factors such as age, renal function, and hepatic function can impact the drug’s metabolism and excretion . It’s important to note that long-term administration of this compound appears neither to inhibit nor induce the drug’s metabolism .

Safety and Hazards

Flurbiprofen can increase your risk of fatal heart attack or stroke . It may also cause stomach or intestinal bleeding, which can be fatal . These conditions can occur without warning while you are using flurbiprofen, especially in older adults . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Direcciones Futuras

Flurbiprofen, in the form of 8.75 mg lozenge or oromucosal spray, is indicated for the symptomatic relief of sore throat . Despite the low dose as compared to alternative flurbiprofen preparations, concerns have been raised regarding its safety in terms of haemorrhagic events . This systematic review was conducted to identify existing evidence on the risk of haemorrhagic events with flurbiprofen 8.75 mg dose .

Propiedades

IUPAC Name

sulfo 2-(3-fluoro-4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO5S/c1-10(15(17)21-22(18,19)20)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGSLULZVAGEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675909
Record name 2-(2-Fluoro[1,1'-biphenyl]-4-yl)propanoyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-37-3
Record name [1,1′-Biphenyl]-4-acetic acid, 2-fluoro-α-methyl-, anhydride with sulfuric acid (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159977-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluoro[1,1'-biphenyl]-4-yl)propanoyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.